(S)-Siphos

Descripción

Overview of Chiral Ligands in Modern Organic Synthesis

Chiral ligands are organic molecules that bind to a metal center to create a chiral catalyst. hilarispublisher.com These ligands are instrumental in transferring chirality from the catalyst to the substrate, thereby controlling the stereochemical outcome of a reaction. hilarispublisher.comhilarispublisher.com The creation of novel chiral ligands capable of inducing high stereocontrol in metal-catalyzed reactions is a crucial area of research in contemporary organic synthesis. nih.gov The design of these ligands is a key factor in achieving high enantioselectivity, with various types of chiral catalysts, including metal complexes, organocatalysts, and biocatalysts, each offering distinct advantages. numberanalytics.com

Historical Context and Evolution of Spirocyclic Ligands

Spirocyclic compounds, characterized by their unique three-dimensional and rigid structures, have become a "privileged structure" in the design of chiral ligands. chinesechemsoc.orgacs.orgsioc-journal.cn Their inherent rigidity and defined orientation make them ideal backbones for creating effective chiral environments. chinesechemsoc.org

The development of chiral ligands based on spiro skeletons has been a significant focus of research since the 1990s. acs.orgsioc-journal.cn Early examples include ligands derived from spiro[4.4]nonane, which possesses three chiral centers. chinesechemsoc.orgsioc-journal.cn A pivotal moment in the evolution of spirocyclic ligands was the work of Chan and Jiang, who developed SpirOP, a ligand with both axial and central chirality. oup.comscispace.com This seminal work spurred further research into spiro ligands for transition-metal-catalyzed asymmetric reactions. oup.com Over time, the design of spirocyclic ligands has evolved, leading to structures with a single axial chirality, such as those based on spirobiindane and spiro[4.4]nonadiene. chinesechemsoc.orgsioc-journal.cn

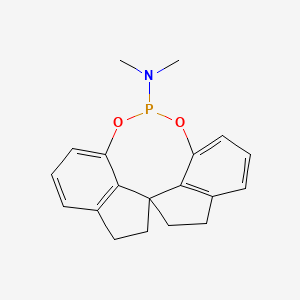

(S)-Siphos, a monodentate phosphoramidite (B1245037) ligand, is derived from the chiral 1,1'-spirobiindane-7,7'-diol (SPINOL) backbone. researchgate.netnankai.edu.cn The development of ligands based on the spirobiindane skeleton, pioneered by Zhou and coworkers, marked a significant advancement in the field. chinesechemsoc.orgoup.com The rigid and well-defined chiral environment provided by the spirobiindane framework has made ligands like this compound highly effective in a variety of asymmetric reactions. researchgate.netnankai.edu.cn

The success of this compound and other SPINOL-derived ligands in promoting high enantioselectivity in reactions such as asymmetric hydrogenation has established the spirobiindane scaffold as a "privileged" one in asymmetric catalysis. oup.comresearchgate.netnankai.edu.cnrsc.org These ligands have proven to be versatile and have been successfully applied in a wide range of transition-metal-catalyzed reactions, often providing superior results compared to ligands with other backbones. researchgate.net For instance, this compound-PE, a derivative of this compound, has been effectively used in palladium-catalyzed asymmetric carboamination reactions. nih.govrsc.org

Early Developments in Spiro-based Ligand Design

Significance of Enantiomerically Pure Compounds

The ability to produce enantiomerically pure compounds is of paramount importance across various scientific and industrial sectors. numberanalytics.com The distinct three-dimensional arrangement of atoms in enantiomers can lead to significantly different biological activities. chiralpedia.comveranova.com

The pharmaceutical industry is a major beneficiary of asymmetric synthesis, as many drugs are chiral, and their different enantiomers can have vastly different therapeutic effects. numberanalytics.comchiralpedia.com In some cases, one enantiomer of a drug is responsible for its therapeutic activity, while the other may be inactive or even cause adverse effects. numberanalytics.comnumberanalytics.comwikipedia.org For example, the anti-inflammatory drug ibuprofen (B1674241) exists as a racemic mixture, but only the (S)-enantiomer is therapeutically active. numberanalytics.com The tragic case of thalidomide, where one enantiomer was effective against morning sickness while the other was teratogenic, underscores the critical need for enantiomerically pure drugs. numberanalytics.comchiralpedia.comwikipedia.org Consequently, regulatory bodies like the FDA now strongly favor the development of single-enantiomer drugs. veranova.comchiralpedia.comamericanpharmaceuticalreview.com In 2020, 20 of the 35 pharmaceuticals approved by the FDA were chiral. chiralpedia.commdpi.com

The importance of chirality extends to the agrochemical industry, where pesticides and herbicides often exhibit enantioselectivity. numberanalytics.comnumberanalytics.com The use of enantiomerically pure agrochemicals can enhance their efficacy, reduce the required dosage, and minimize their environmental impact. numberanalytics.comchiralpedia.com For instance, only the (R)-enantiomer of the herbicide mecoprop (B166265) is active. numberanalytics.com Utilizing the pure active enantiomer reduces the amount of chemical released into the environment. numberanalytics.commdpi.com Enantioselective synthesis is also crucial for the production of fine chemicals, which serve as essential building blocks in the manufacturing of pharmaceuticals and other high-value products. numberanalytics.comchiralpedia.com

Structure

3D Structure

Propiedades

IUPAC Name |

N,N-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20NO2P/c1-20(2)23-21-15-7-3-5-13-9-11-19(17(13)15)12-10-14-6-4-8-16(22-23)18(14)19/h3-8H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDZEECIONITMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P1OC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20NO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443965-10-4 | |

| Record name | N,N-Dimethyl-10,11,12,13-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Structural Elucidation of S Siphos

Synthetic Pathways to (S)-Siphos and its Derivatives

The synthesis of this compound and its analogues originates from the enantiomerically pure 1,1'-spirobiindane-7,7'-diol (SPINOL). The modular nature of the synthesis allows for the creation of a diverse family of ligands with varying steric and electronic properties.

Derivation from 1,1'-Spirobiindane-7,7'-diol

The foundational route to this compound involves the reaction of enantiomerically pure (S)-1,1'-spirobiindane-7,7'-diol, also known as (S)-SPINOL, with a phosphorus source. researchgate.netnankai.edu.cnresearchgate.net A common and convenient method is the direct condensation of (S)-SPINOL with a phosphoramidite (B1245037) precursor. For instance, heating a mixture of (S)-SPINOL with tris(dimethylamino)phosphine or tris(diethylamino)phosphine (B1199214) in a suitable solvent like toluene (B28343) affords the corresponding this compound derivatives in high yields. researchgate.netiupac.org

Alternatively, a two-step procedure can be employed, which is particularly useful for introducing bulkier amino groups. researchgate.net This involves the initial reaction of (S)-SPINOL with phosphorus trichloride (B1173362) (PCl₃) followed by treatment with the desired amine. scispace.com This modular approach has been utilized to synthesize a variety of this compound derivatives with different N-substituents. researchgate.netresearchgate.net

Furthermore, derivatives of this compound with substituents on the spirobiindane backbone have been synthesized. researchgate.netlookchem.com For example, 4,4'-disubstituted derivatives are prepared from the corresponding substituted (S)-1,1'-spirobiindane-7,7'-diols, allowing for fine-tuning of the ligand's properties. researchgate.netlookchem.com

Methods for Achieving Enantiomeric Purity

The enantiomeric purity of this compound is intrinsically linked to the purity of the starting material, (S)-1,1'-spirobiindane-7,7'-diol. researchgate.net The resolution of racemic 1,1'-spirobiindane-7,7'-diol is a critical step in obtaining the enantiomerically pure diol required for the synthesis of this compound. This resolution is often achieved through classical methods involving the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary. The development of efficient resolution methods or direct asymmetric syntheses of SPINOL is therefore crucial for the accessibility of enantiopure Siphos ligands. rsc.org

| Starting Material | Key Reagent | Product | Reference |

| (S)-1,1'-Spirobiindane-7,7'-diol | P(NMe₂)₃ or P(NEt₂)₃ | This compound derivatives | researchgate.net |

| (S)-1,1'-Spirobiindane-7,7'-diol | 1. PCl₃ 2. Amine | This compound derivatives | scispace.com |

| 4,4'-Disubstituted (S)-SPINOL | P(NR₂)₃ | 4,4'-Disubstituted this compound | researchgate.netlookchem.com |

Synthesis of Related Spiro Phosphoramidite Ligands

The synthetic strategy for this compound has been extended to create a broader class of spiro phosphoramidite ligands. scispace.com By varying the dialkylamino group or the spirobiindane backbone, a library of ligands can be generated. researchgate.net For instance, ligands with different steric bulk at the nitrogen atom have been synthesized to probe the effect on catalytic activity and enantioselectivity. researchgate.net

Beyond phosphoramidites, the chiral 1,1'-spirobiindane scaffold has been utilized to construct other types of phosphorus ligands, including spiro phosphonites and spiro diphosphines. researchgate.netscispace.com Spiro phosphonites are synthesized by reacting (S)-SPINOL with a dichlorophosphine in the presence of a base. scispace.com The synthesis of spiro diphosphine ligands (SDP) also starts from enantiomerically pure 1,1'-spirobiindane-7,7'-diol. researchgate.net These related spiro ligands have demonstrated high efficiency in various asymmetric transformations, highlighting the versatility of the spirobiindane backbone in ligand design. researchgate.net

Structural Features and Chiral Properties

The efficacy of this compound in asymmetric catalysis is largely attributed to its well-defined and rigid chiral structure. The spirocyclic framework creates a unique and effective chiral environment around the metal center.

Spiro Configuration and Chirality

This compound possesses a C₂-symmetric spirobiindane backbone. iupac.org The spiro center, where the two five-membered rings are joined, is the source of the molecule's chirality. This spiro configuration imparts significant rigidity to the ligand framework, which is believed to reduce conformational flexibility in the corresponding metal complexes. nankai.edu.cn This rigidity is advantageous for asymmetric induction, as it leads to a more well-defined and predictable chiral environment for the catalytic reaction. nankai.edu.cniupac.org The structure of the rhodium complex with a Siphos-type ligand has been confirmed by X-ray analysis, providing insight into the catalyst's configuration. researchgate.netresearchgate.net

Axial Chirality Considerations

The chirality of this compound is a result of axial chirality, a stereochemical feature arising from hindered rotation around a single bond. iupac.org In the case of the 1,1'-spirobiindane system, the two indane units are not coplanar, and rotation around the spiro axis is restricted. This restricted rotation gives rise to two non-superimposable mirror-image forms (enantiomers), designated as (R) and (S). iupac.org This type of chirality is also observed in other privileged ligand scaffolds like BINOL. chinesechemsoc.org The well-defined axial chirality of the spirobiindane backbone is a key factor in the high levels of enantioselectivity achieved with Siphos ligands. nankai.edu.cniupac.org

| Feature | Description | Reference |

| Backbone | 1,1'-Spirobiindane | researchgate.net |

| Symmetry | C₂-Symmetric | iupac.org |

| Chirality Type | Axial Chirality | nankai.edu.cniupac.org |

| Key Structural Element | Spiro center | iupac.org |

| Impact on Catalysis | Rigid framework, effective chiral environment | nankai.edu.cn |

Characterization Techniques for this compound

The definitive identification and structural confirmation of the chiral ligand this compound rely on a combination of advanced analytical techniques. These methods are crucial for verifying the molecular structure, purity, and stereochemistry, which are essential for its application in asymmetric catalysis.

Spectroscopic Methods (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental tools for the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely employed to confirm the identity and integrity of the synthesized ligand.

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. researcher.liferesearchgate.net For this compound, high-resolution mass spectrometry (HRMS) would verify the molecular formula C₃₃H₃₂NO₂P. sigmaaldrich.comsigmaaldrich.com

Table 1: Physicochemical and Spectroscopic Data for this compound (This table is interactive. Click on headers to sort.)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₃H₃₂NO₂P | sigmaaldrich.com, sigmaaldrich.com |

| Molecular Weight | 505.59 g/mol | sigmaaldrich.com, sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com, sigmaaldrich.com |

| Optical Activity | [α]22/D −65.0°, c = 1 in chloroform | sigmaaldrich.com, sigmaaldrich.com |

| Melting Point | 120-125 °C | sigmaaldrich.com, sigmaaldrich.com |

X-ray Crystallography for Catalyst Configuration

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule, including its absolute configuration. mdpi.com This technique has been pivotal in understanding how this compound imparts stereochemical control in metal-catalyzed reactions.

While a crystal structure for the free this compound ligand is not widely reported in general literature, the structures of its metal complexes have been extensively studied. Single-crystal X-ray analysis of a rhodium complex incorporating a derivative of the SIPHOS ligand has been successfully performed. researchgate.net The analysis revealed the structure of the active catalyst to be [Rh(COD)(this compound-Me)₂]⁺. researchgate.netresearchgate.net This crystallographic data was crucial in clarifying the configuration of the catalyst and understanding the interaction between the monodentate chiral phosphorus ligand and the metal center in rhodium-catalyzed asymmetric hydrogenations. researchgate.netresearchgate.net Such studies confirm the rigid spirocyclic framework of the ligand, which is essential for creating a well-defined chiral environment around the metal, thereby enabling high enantioselectivity in catalytic transformations. vulcanchem.com

Table 2: X-ray Crystallography Findings for SIPHOS-Metal Complex (This table is interactive. Click on headers to sort.)

| Complex | Finding | Significance | Source |

|---|---|---|---|

| [Rh(COD)(this compound-Me)₂]⁺ | Determined the single-crystal structure. | Clarified the configuration of the active catalyst. | researchgate.net, researchgate.net |

| This compound-PE in Pd-catalysis | Used to generate products with quaternary carbon stereocenters. | Demonstrates effectiveness in creating complex chiral structures. | rsc.org |

Rhodium-Catalyzed Asymmetric Hydrogenation

This compound, a chiral monodentate phosphoramidite ligand, has proven to be highly effective in rhodium-catalyzed asymmetric hydrogenation reactions. acs.orgnih.govresearchgate.netcolab.ws The rhodium complexes formed with this compound are particularly adept at converting prochiral olefins and ketones into valuable chiral compounds with high levels of enantioselectivity. iupac.org This catalytic system is instrumental in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. lu.ch

Hydrogenation of α-Dehydroamino Esters to α-Amino Acid Derivatives

The asymmetric hydrogenation of α-dehydroamino esters is a fundamental method for producing enantiomerically pure α-amino acids and their derivatives. iupac.orgresearchgate.net Rhodium catalysts incorporating the this compound ligand have demonstrated exceptional performance in this transformation, frequently achieving enantioselectivities of up to 99% ee. acs.orgnih.govresearchgate.netresearchgate.net These reactions are typically conducted under mild conditions, underscoring the efficiency of the this compound-Rh system. acs.orgnih.gov The resulting α-amino acid derivatives are critical building blocks for a wide range of biologically active molecules. iupac.org The high degree of stereocontrol is attributed to the rigid spirocyclic framework of the this compound ligand, which creates a well-defined chiral environment around the rhodium center. lu.chnankai.edu.cn

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of α-Dehydroamino Esters with this compound

| Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|

| Methyl α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | up to 99% |

| Methyl α-acetamidoacrylate | N-Acetyl-L-alanine methyl ester | up to 99% |

| Methyl (Z)-2-acetamido-3-(4-fluorophenyl)acrylate | N-Acetyl-L-4-fluorophenylalanine methyl ester | >99% |

| Methyl (Z)-2-acetamido-3-(2-naphthyl)acrylate | N-Acetyl-L-2-naphthylalanine methyl ester | >99% |

This table is based on data from references acs.orgnih.govresearchgate.netresearchgate.net.

Hydrogenation of Enamides to Chiral Amine Derivatives

The asymmetric hydrogenation of enamides offers a direct pathway to chiral amines, which are prevalent structural motifs in many pharmaceuticals. iupac.org The rhodium/(S)-Siphos catalytic system has been successfully employed for the hydrogenation of various N-acylenamides, yielding chiral amides with high enantioselectivities, often up to 99% ee. acs.orgresearchgate.netiupac.org For example, the hydrogenation of N-(1-phenylvinyl)acetamide proceeds in quantitative yield with 99% ee. iupac.org This method is applicable to a diverse range of enamide substrates, including those with different α-aryl substituents. iupac.orgresearchgate.net The high efficiency and selectivity of the this compound ligand in this process highlight its utility in synthesizing valuable chiral building blocks. lu.ch

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides with this compound

| Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|

| N-(1-Phenylvinyl)acetamide | N-(1-Phenylethyl)acetamide | 99% |

| N-(1-(4-Methoxyphenyl)vinyl)acetamide | N-(1-(4-Methoxyphenyl)ethyl)acetamide | 99% |

| N-(1-(3-Bromophenyl)vinyl)acetamide | N-(1-(3-Bromophenyl)ethyl)acetamide | 99% |

| N-(1,2-dehydro-1-indanyl)acetamide | 1-Aminoindane derivative | 94% |

This table is based on data from reference iupac.org.

Hydrogenation of β-Dehydroamino Esters

The synthesis of chiral β-amino acids is of considerable interest due to their occurrence in natural products and their role as precursors to β-lactam antibiotics. hilarispublisher.comorganic-chemistry.org The rhodium-catalyzed asymmetric hydrogenation of β-dehydroamino esters using the this compound ligand has been established as an effective method for accessing these important molecules. acs.orgresearchgate.net This catalytic system has demonstrated good to excellent enantioselectivities (up to 94% ee) for the hydrogenation of β-(acylamino)acrylate derivatives. acs.orgresearchgate.netiupac.org The reaction accommodates both (E)- and (Z)-isomers of the substrates, showcasing the versatility of the this compound ligand. iupac.org

Table 3: Rhodium-Catalyzed Asymmetric Hydrogenation of β-Dehydroamino Esters with this compound

| Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|

| Methyl (Z/E)-β-(acetamino)cinnamate | N-Acetyl-β-phenylalanine methyl ester | 90% |

| Methyl (Z/E)-β-(acetamino)-3-(2-naphthyl)acrylate | N-Acetyl-β-(2-naphthyl)alanine methyl ester | 94% |

| Methyl (Z/E)-β-(acetamino)-3-(p-tolyl)acrylate | N-Acetyl-β-(p-tolyl)alanine methyl ester | 92% |

This table is based on data from reference iupac.org.

Hydrogenation of Prochiral Olefins

The asymmetric hydrogenation of prochiral olefins lacking a coordinating functional group is a more challenging transformation. Nevertheless, rhodium catalysts incorporating this compound and related spiro phosphoramidites have proven to be highly efficient for the hydrogenation of prochiral olefins. iupac.org These catalysts have been successfully applied to the hydrogenation of various functionalized olefins, consistently delivering excellent enantioselectivities. nankai.edu.cn

Hydrogenation of Ketones (Aromatic, Heteroaromatic, α,β-Unsaturated)

The asymmetric hydrogenation of ketones provides a direct route to chiral secondary alcohols, which are crucial intermediates in organic synthesis. iupac.org While rhodium catalysts are effective, ruthenium complexes of spiro diphosphine ligands, structurally related to this compound, have shown exceptional efficacy in the hydrogenation of a wide array of ketones. iupac.org This includes aromatic, heteroaromatic, and α,β-unsaturated ketones, which can be hydrogenated with excellent enantioselectivities. iupac.org For instance, the hydrogenation of acetophenone (B1666503) using a Ru-Xyl-SDP complex yields 1-phenylethanol (B42297) with 98% ee. iupac.org

Enantioselectivity and Substrate Scope

The this compound ligand, as part of a rhodium catalytic system, exhibits remarkable enantioselectivity across a broad spectrum of substrates. acs.orgresearchgate.netiupac.orgresearchgate.net It consistently delivers high to excellent enantiomeric excesses, often exceeding 99% for α-dehydroamino esters and enamides. acs.orgresearchgate.netresearchgate.net Good to excellent enantioselectivities are also achieved for β-dehydroamino esters. acs.orgresearchgate.net The substrate scope is extensive, covering a variety of α- and β-dehydroamino acid derivatives and enamides with different substituents. acs.orgiupac.org The high degree of stereocontrol is a direct consequence of the rigid spirobiindane backbone of the this compound ligand, which enforces a specific chiral conformation in the metal complex. lu.chnankai.edu.cn This makes the Rh/(S)-Siphos system a highly valuable and versatile tool in asymmetric synthesis. lu.chnankai.edu.cn

Palladium-Catalyzed Reactions

This compound and its derivatives, such as this compound-PE, have proven to be highly effective ligands in palladium catalysis, facilitating the synthesis of complex chiral molecules. These ligands are instrumental in reactions that form new carbon-carbon and carbon-nitrogen bonds with high enantioselectivity.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While highly effective for aryl bromides and iodides, the coupling of less reactive but more cost-effective aryl chlorides presents a significant challenge. The development of catalysts that can efficiently activate the strong carbon-chlorine bond has been a major area of research. acs.orgrsc.org Bulky, electron-rich phosphine (B1218219) ligands have been instrumental in advancing this field. acs.orgnih.gov

Ligands such as SPhos, which shares a biaryl phosphine structural motif with this compound, have demonstrated exceptional activity in palladium-catalyzed Suzuki couplings of unactivated and sterically hindered aryl chlorides. nih.govwikipedia.org These ligands stabilize the catalytically active monoligated palladium(0) species and facilitate the challenging oxidative addition step with the aryl chloride. nih.gov While the chiral ligand this compound is structurally related to these highly effective achiral ligands, specific research data detailing its application and efficacy in enhancing the reactivity of aryl chlorides in Suzuki coupling reactions is not extensively documented in the reviewed literature.

The synthesis of spiroindolenines, a core structural motif in many natural products, can be achieved through the palladium-catalyzed intramolecular dearomative arylation of indoles. acs.org Research has demonstrated that a palladium(0) catalyst, in combination with appropriate ligands, can effectively catalyze the coupling of a haloaryl group with the C3-position of a substituted indole, leading to dearomatization and the formation of the spirocyclic system. researchgate.net

In a study by Wu, Dai, and You, the use of chiral phosphoramidite ligands, including this compound-PE, was explored to achieve enantioselective control in this transformation. acs.org The reaction involves the intramolecular coupling of haloaryl-tethered 3-substituted indoles. The palladium catalyst, supported by the chiral ligand, facilitates the formation of the spiroindolenine structure with a newly formed quaternary stereocenter. The use of this compound-PE was shown to be feasible for inducing enantioselectivity in this process, providing a direct route to chiral spiroindolenine derivatives. acs.org

Table 1: Palladium-Catalyzed Intramolecular Dearomative Arylation for Spiroindolenine Synthesis Data sourced from Wu, K.-J.; Dai, L.-X.; You, S.-L. Org. Lett. 2012, 14 (14), 3772–3775.

| Substrate (Indole Derivative) | Halogen (X) | Yield (%) | Enantiomeric Excess (ee %) |

| N-Tosyl, 3-Methyl, 2-(2-bromophenyl)ethyl | Br | 92 | 15 ((R)-Siphos-PE) |

| N-Tosyl, 3-Phenyl, 2-(2-bromophenyl)ethyl | Br | 85 | 10 ((R)-Siphos-PE) |

| N-Boc, 3-Methyl, 2-(2-bromophenyl)ethyl | Br | 81 | 12 ((R)-Siphos-PE) |

Palladium-catalyzed alkene carboamination reactions are powerful transformations that simultaneously form a C-N bond, a C-C bond, and a stereocenter, providing rapid access to valuable nitrogen-containing heterocyclic structures. rsc.orgnih.gov A single catalyst system composed of a palladium source, such as Pd₂(dba)₃, and the chiral ligand this compound-PE has proven to be exceptionally effective for a range of these reactions, delivering products with good to excellent levels of asymmetric induction. nih.govrsc.org This method is particularly noteworthy for its ability to construct heterocycles bearing quaternary stereocenters adjacent to the nitrogen atom, a challenging synthetic task. rsc.org

The palladium/(S)-Siphos-PE catalyst system has been successfully applied to the enantioselective synthesis of tetrahydroquinolines containing quaternary carbon stereocenters. nih.govrsc.org The reaction involves the intramolecular carboamination of aniline (B41778) derivatives bearing a pendant 1,1-disubstituted alkene with aryl halides. This transformation provides a direct and efficient route to chiral tetrahydroquinolines, which are prominent scaffolds in numerous biologically active compounds. nih.gov The reaction demonstrates good functional group tolerance and consistently high enantioselectivities across a range of substrates.

Table 2: Synthesis of Tetrahydroquinolines via Pd-Catalyzed Alkene Carboamination Data sourced from Hopkins, B. A.; Wolfe, J. P. Chem. Sci. 2014, 5, 4840-4844.

| Substrate (Aniline Derivative) | Aryl Halide | Yield (%) | Enantiomeric Ratio (er) |

| N-(4-methoxyphenyl)-2,2-dimethyl-N-(prop-1-en-2-yl)aniline | 1-Bromo-4-(tert-butyl)benzene | 85 | 96:4 |

| N-(4-methoxyphenyl)-2,2-dimethyl-N-(prop-1-en-2-yl)aniline | 1-Bromo-4-methoxybenzene | 91 | 96:4 |

| N-(4-methoxyphenyl)-2,2-dimethyl-N-(prop-1-en-2-yl)aniline | 1-Bromo-4-(trifluoromethyl)benzene | 81 | 95:5 |

| N-(4-methoxyphenyl)-N-(1-phenylvinyl)aniline | 1-Bromo-4-(tert-butyl)benzene | 87 | 97:3 |

Extending this methodology, the Pd/(S)-Siphos-PE catalyst system is also highly effective for the synthesis of tetrahydroquinoxalines with quaternary stereocenters. nih.govrsc.org Tetrahydroquinoxalines are another class of benzo-fused nitrogen heterocycles with significant biological relevance. The reaction proceeds via the carboamination of aniline derivatives where the nitrogen is part of a larger diamine structure, which then couple with aryl or alkenyl halides. This approach provides access to these complex heterocyclic systems with high levels of asymmetric induction, using the same reliable catalyst system. nih.govrsc.org

Table 3: Synthesis of Tetrahydroquinoxalines via Pd-Catalyzed Alkene Carboamination Data sourced from Hopkins, B. A.; Wolfe, J. P. Chem. Sci. 2014, 5, 4840-4844.

| Substrate (Quinoxaline Precursor) | Aryl Halide | Yield (%) | Enantiomeric Ratio (er) |

| 1-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2,3,4-tetrahydroquinoxaline | 1-Bromo-4-(tert-butyl)benzene | 90 | 95:5 |

| 1-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2,3,4-tetrahydroquinoxaline | 1-Bromo-4-methoxybenzene | 88 | 95:5 |

| 1-(4-Methoxyphenyl)-4-(prop-1-en-2-yl)-1,2,3,4-tetrahydroquinoxaline | 1-Iodo-4-methoxybenzene | 85 | 95:5 |

| 1-(4-Methoxyphenyl)-4-(1-phenylvinyl)-1,2,3,4-tetrahydroquinoxaline | 1-Bromo-4-(tert-butyl)benzene | 82 | 96:4 |

The versatility of the Pd/(S)-Siphos-PE catalyst is further demonstrated in its application to the asymmetric synthesis of tetrahydroisoquinolines. nih.govrsc.org This transformation involves related carboamination reactions of 2-allylbenzylamines. To achieve satisfactory yields in these reactions, it was found that protection of the nitrogen atom as a carbamate (B1207046) was necessary. rsc.org This strategy successfully generates substituted tetrahydroisoquinolines, again highlighting the broad applicability of the this compound-PE ligand in constructing diverse, enantioenriched heterocyclic frameworks. nih.govrsc.org

Table 4: Synthesis of Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Data sourced from Hopkins, B. A.; Wolfe, J. P. Chem. Sci. 2014, 5, 4840-4844.

| Substrate (Benzylamine Derivative) | Aryl/Alkenyl Halide | Yield (%) | Enantiomeric Ratio (er) |

| tert-Butyl (2-(2-methylallyl)benzyl)carbamate | 1-Bromo-4-(tert-butyl)benzene | 78 | 91:9 |

| tert-Butyl (2-(2-methylallyl)benzyl)carbamate | 1-Bromo-4-methoxybenzene | 81 | 90:10 |

| tert-Butyl (2-(2-methylallyl)benzyl)carbamate | (Z)-1-Bromobut-1-ene | 75 | 92:8 |

| tert-Butyl (2-(1-phenylallyl)benzyl)carbamate | 1-Bromo-4-(tert-butyl)benzene | 72 | 88:12 |

Alkene Carboamination Reactions

Synthesis of Cyclic Sulfamides

The enantioselective synthesis of cyclic sulfamides, important structural motifs in pharmaceuticals and valuable precursors to 1,2-diamines, has been effectively achieved using a palladium catalyst system incorporating the this compound-PE ligand. nih.govumich.edu These reactions typically involve the intramolecular carboamination of N-allylsulfamides with aryl or alkenyl bromides. nih.gov

Research has demonstrated that a catalyst composed of Pd₂(dba)₃ and this compound-PE facilitates this transformation with high levels of asymmetric induction, achieving enantiomeric ratios up to 95:5. nih.govresearcher.life The reaction conditions generally involve the use of a base such as sodium tert-butoxide (NaOtBu) in a solvent like xylenes (B1142099) at elevated temperatures. umich.edu The choice of protecting groups on the sulfamide (B24259) nitrogen is crucial for achieving high enantioselectivity. umich.edu Furthermore, studies on the synthesis of six-membered cyclic sulfamides from N-homoallylsulfamides and aryl halides have also shown high enantioselectivity with the Pd₂dba₃/(S)-Siphos-PE catalytic system. researchgate.net Deuterium-labeling studies support a reaction mechanism involving a syn-aminopalladation of the alkene. nih.govresearchgate.net The successful deprotection of the resulting cyclic sulfamides provides access to enantiomerically enriched 1,2-diamines. umich.edursc.org

| N-Allylsulfamide Substrate (Ar) | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|

| Phenyl | - | up to 95:5 | nih.gov |

| m-MeO-Bn | 60 | 91:9 | umich.edu |

| Bn | - | - | umich.edu |

Synthesis of Imidazolidin-2-ones

Chiral 4-substituted imidazolidin-2-ones are prevalent in numerous biologically active compounds. nih.gov A highly effective method for their asymmetric synthesis involves the palladium-catalyzed alkene carboamination reaction between N-allylureas and aryl bromides, utilizing this compound-PE as the chiral ligand. nih.govnih.gov This approach represents the first catalytic asymmetric method that forms a C-C bond during the creation of the imidazolidin-2-one ring. nih.gov

The catalytic system, typically comprising Pd₂(dba)₃ and this compound-PE, has been shown to produce 4-substituted imidazolidin-2-ones with enantiomeric excess (ee) values up to 95%. nih.gov An interesting finding in this reaction is the significant improvement in enantioselectivities, particularly with electron-poor aryl halide substrates, upon the addition of water. nih.govnih.gov Mechanistic studies suggest that, unlike other related carboamination reactions where stereochemistry is determined during the aminometalation step, the enantiodetermining step in this transformation is the C-C bond-forming reductive elimination. rsc.orgnih.gov It was also noted that while (R)-Siphos-PE provided the product with only modest enantioselectivity, the diastereomeric this compound-PE ligand yielded significantly higher ee. nih.govumich.edu

| Aryl Bromide | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|

| 4-Bromobenzonitrile | 93 | 79 (without H₂O), 95 (with H₂O) | nih.gov |

| Methyl 4-bromobenzoate | - | up to 95 | nih.gov |

| Bromobenzene | 93 | 79 | umich.edu |

Copper-Catalyzed Reactions

The this compound family of ligands has also proven effective in copper-catalyzed asymmetric transformations. These chiral phosphoramidite ligands coordinate with copper to form catalysts capable of inducing high stereoselectivity in various reactions, most notably in conjugate addition reactions. chemdad.com

1,4-Addition Reactions (e.g., Conjugate Addition of Diethylzinc (B1219324) to Enones)

A significant application of this compound-PE in copper catalysis is the asymmetric 1,4-addition, or conjugate addition, of organometallic reagents to α,β-unsaturated carbonyl compounds. scientificlabs.com Specifically, the conjugate addition of diethylzinc to cyclic enones is a well-studied example. oup.comnankai.edu.cn

In this reaction, a copper salt is combined with the chiral this compound-PE ligand to form a catalytic species that directs the addition of the ethyl group from diethylzinc to the β-position of the enone with high enantioselectivity. nankai.edu.cn This method provides an efficient route to chiral ketones with a β-stereocenter. Research has shown that chiral spiro phosphoramidites like this compound-PE are highly effective ligands for this transformation, leading to products with excellent yields and high enantiomeric excess. oup.comnankai.edu.cn The reaction is a key C-C bond-forming process in organic synthesis. researchgate.net

| Enone Substrate | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|

| Cyclohexenone | up to 96 | up to 99 | oup.com |

| Cyclopentenone | - | - | nankai.edu.cn |

Iridium-Catalyzed Reactions

Iridium complexes featuring chiral ligands are powerful catalysts for asymmetric hydrogenation reactions. chinesechemsoc.org The this compound ligand and its analogues have been employed in this context, facilitating the enantioselective reduction of various unsaturated substrates. chinesechemsoc.org These catalysts are particularly noted for their high efficiency and selectivity in the hydrogenation of challenging C=C and C=N double bonds. chinesechemsoc.orgwikipedia.org

Asymmetric Hydrogenation of Challenging C=N and C=C Double Bonds

Iridium catalysts bearing chiral spiro ligands, including the this compound family, have demonstrated remarkable efficacy in the asymmetric hydrogenation of challenging substrates such as unfunctionalized exocyclic C=C bonds and C=N bonds within imines. chinesechemsoc.orgnih.gov These reactions provide direct access to valuable chiral building blocks. researchgate.net

For instance, iridium-catalyzed asymmetric hydrogenation of unfunctionalized exocyclic olefins has been achieved with high enantioselectivity using a chiral phosphine-oxazoline ligand, a class of ligands to which Siphos is related. nih.gov Similarly, iridium complexes with spiro phosphine-oxazoline ligands (SIPHOX) are highly effective for the hydrogenation of benzylic aryl imines, yielding chiral amines with greater than 90% ee. wikipedia.org The development of tridentate spiro aminophosphine (B1255530) ligands has further expanded the scope of iridium-catalyzed hydrogenations to include a wide array of ketones and alkenes, often with exceptional activity and enantioselectivity. researchgate.net

Asymmetric Hydrogenation of Heterocycles (e.g., Quinolines, Quinoxalines, 2H-1,4-Benzoxazin-2-ones)

The enantioselective hydrogenation of N-heteroaromatic compounds is a critical transformation for the synthesis of chiral saturated heterocycles, which are core structures in many natural products and pharmaceuticals. rsc.org Iridium complexes are particularly well-suited for this purpose. wikipedia.org

While many different chiral phosphine ligands have been explored, the structural features of spiro-based ligands like this compound-PE contribute to their success in this area. rsc.org For example, iridium-catalyzed asymmetric hydrogenation of quinolines, often activated by an iodine additive, yields chiral tetrahydroquinolines with high enantioselectivity. dicp.ac.cn This methodology has been extended to other heterocycles, including quinoxalines and 2H-1,4-benzoxazin-2-ones. rsc.orgdicp.ac.cn For instance, new chiral spiroketal-based diphosphinite ligands, which are structurally related to the SPINOL family that includes SIPHOS-PE, have been shown to be highly effective for the iridium-catalyzed asymmetric hydrogenation of these heterocycles, affording products with up to 94% ee. rsc.org Similarly, the [Ir(COD)Cl]₂/(S)-SegPhos/I₂ system has been successfully used for the hydrogenation of 3-aryl-2H-1,4-benzoxazines with up to 92% ee. dicp.ac.cn

| Heterocycle Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|

| 2-Methylquinoline | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | - | up to 88 | dicp.ac.cn |

| Quinoxalines | (S,R,R)-SPIRAPO/Ir | up to 99 | Good to Excellent | rsc.org |

| 2H-1,4-Benzoxazin-2-ones | (S,R,R)-SPIRAPO/Ir | up to 99 | Good to Excellent | rsc.org |

| 3-Phenyl-2H-1,4-benzoxazine | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | - | up to 92 | dicp.ac.cn |

Ruthenium-Catalyzed Asymmetric Hydrogenations

Chiral spiro phosphorus ligands, including both monophosphoramidites like this compound and related diphosphines (SDP), have been identified as highly efficient for ruthenium-catalyzed asymmetric hydrogenations of prochiral ketones. iupac.org However, within the reviewed scientific literature, detailed research findings and data tables for the hydrogenation of specific ketone classes predominantly feature the application of the diphosphine analogue, (S)-Xyl-SDP, rather than the this compound monophosphoramidite itself. iupac.orgresearchgate.net

The asymmetric hydrogenation of aromatic and heteroaromatic ketones provides access to valuable chiral secondary alcohols. pku.edu.cnrsc.org While Ru-complexes of spiro diphosphine (SDP) ligands are documented as highly effective catalysts for these reactions, specific data for catalysts based on the this compound ligand are not extensively detailed in the surveyed literature. iupac.org For instance, the catalyst system {[(S)-Xyl-SDP]Ru[(R,R)-DPEN]Cl₂} has been shown to hydrogenate a variety of aromatic and heteroaromatic ketones with excellent enantioselectivities. iupac.org

The enantioselective reduction of α,β-unsaturated ketones can yield either chiral saturated ketones or chiral allylic alcohols, depending on the catalytic system and conditions. The ruthenium-catalyzed hydrogenation of this substrate class using ligands with a spirobiindane backbone has been reported. iupac.org Specifically, the {[(S)-Xyl-SDP]Ru[(R,R)-DPEN]Cl₂} catalyst has been successfully applied to the hydrogenation of α,β-unsaturated ketones. iupac.org

Asymmetric hydrogenation of α-arylcycloketones is a significant transformation that produces cis-α-arylcycloalcohols, which are important building blocks for biologically active compounds. iupac.org Research has shown that RuCl₂[(S)-Xyl-SDP][(R,R)-DPEN] is a highly efficient catalyst for the dynamic kinetic resolution of 2-arylcyclohexanones via hydrogenation. iupac.orgresearchgate.net This process yields the corresponding cis-β-arylcyclohexanols with high diastereoselectivity and enantioselectivity. researchgate.net

Other Transition Metal Catalyzed Reactions

This compound and its derivatives have been successfully employed in coupling reactions catalyzed by other transition metals, notably nickel and palladium, for the formation of carbon-carbon and carbon-heteroatom bonds. nankai.edu.cnnih.gov

Nickel-catalyzed asymmetric hydrovinylation of vinylarenes represents a key carbon-carbon bond-forming reaction where this compound has been effectively utilized. The reaction of α-alkyl vinylarenes with a Ni(0)-(S)-Siphos complex generates hydrovinylation products that feature a chiral all-carbon quaternary center with high yields and excellent enantioselectivities. scribd.com

Table 1: Nickel-Catalyzed Asymmetric Hydrovinylation of α-Alkyl Vinylarenes with this compound Ligand

| Substrate (α-Alkyl Vinylarene) | Yield (%) | Enantiomeric Excess (ee, %) |

| α-Methylstyrene | 96 | 93 |

| α-Ethylstyrene | 95 | 99 |

| α-n-Propylstyrene | 91 | 99 |

| α-n-Butylstyrene | 88 | 99 |

| α-Isopropylstyrene | 76 | 70 |

| α-Methyl-4-methoxystyrene | 92 | 92 |

| α-Methyl-4-chlorostyrene | 94 | 91 |

Data sourced from a study on Ni-catalyzed hydrovinylation. scribd.com

A notable application of this compound derivatives is in the palladium-catalyzed asymmetric carboamination of alkenes for the synthesis of cyclic sulfamides. nih.gov These reactions involve the intramolecular formation of a carbon-nitrogen bond and the simultaneous formation of a carbon-carbon bond. Using a catalyst system composed of Pd₂(dba)₃ and this compound-PE, a phenethyl-substituted derivative of this compound, N-allyl and N-homoallyl sulfamides react with aryl or alkenyl bromides to afford substituted cyclic sulfamides in good yields and with high levels of asymmetric induction. nih.govthieme-connect.comnih.gov This transformation provides access to enantiomerically enriched 1,2-diamines upon subsequent deprotection. nih.gov

Table 2: Palladium-Catalyzed Asymmetric Carboamination of N-Allyl Sulfamides with this compound-PE

| N-Allyl Sulfamide | Aryl Bromide (Ar-Br) | Yield (%) | Enantiomeric Ratio (er) |

| N-Allyl-N'-(tert-butyl)sulfamide | Phenyl bromide | 75 | 93:7 |

| N-Allyl-N'-(tert-butyl)sulfamide | 4-Methoxyphenyl bromide | 80 | 93.5:6.5 |

| N-Allyl-N'-(tert-butyl)sulfamide | 4-Chlorophenyl bromide | 71 | 95:5 |

| N-Allyl-N'-(tert-butyl)sulfamide | 3-Methoxyphenyl bromide | 76 | 92:8 |

| N-Allyl-N'-(tert-butyl)sulfamide | 2-Thienyl bromide | 55 | 91:9 |

| N-Allyl-N'-(tert-butyl)sulfamide | (E)-β-Bromostyrene | 65 | 92:8 |

Conditions: 1.0 equiv N-allyl sulfamide, 2.0 equiv Ar-Br, 2.0 equiv NaOᵗBu, 1 mol% [Pd₂(dba)₃], 5 mol% this compound-PE, xylenes, 120 °C. Data sourced from studies on cyclic sulfamide synthesis. nih.govumich.edu

Catalytic Applications of S Siphos in Asymmetric Reactions

Rhodium-Catalyzed Asymmetric Pauson–Khand Reaction

The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful method for synthesizing cyclopentenones. The development of catalytic and enantioselective versions of this reaction has significantly enhanced its utility in organic synthesis. The use of chiral ligands to control the stereochemical outcome has been a primary focus of research. Among the various ligands developed, (S)-Siphos, a chiral monodentate phosphoramidite (B1245037), has emerged as an effective ligand in rhodium-catalyzed asymmetric Pauson-Khand reactions.

Research has demonstrated that a catalyst system generated in situ from dicarbonylchlororhodium(I) dimer ([Rh(CO)₂Cl]₂), the chiral spiro-monophosphoramidite ligand this compound, and a silver salt activator like silver hexafluoroantimonate (AgSbF₆) is effective for the intramolecular Pauson-Khand reaction of 1,6-enynes. researchgate.netresearchgate.net This catalytic system has been shown to produce bicyclic cyclopentenones with good enantioselectivities. researchgate.net

In a notable study, the rhodium-catalyzed intramolecular Pauson-Khand reaction was investigated using a series of chiral ligands. thieme-connect.de While this particular study used the (R)-Siphos enantiomer, the results are directly applicable to understanding the performance of this compound, which would be expected to produce the opposite enantiomer of the product with similar selectivity. The reaction of the nitrogen-tethered 1,6-enyne, N-(4-methylbenzenesulfonyl)-N-(prop-2-yn-1-yl)but-3-en-1-amine, was catalyzed by a rhodium complex in the presence of (R)-Siphos. thieme-connect.de The reaction, conducted in tetrahydrofuran (B95107) (THF) under an atmosphere of carbon monoxide, yielded the corresponding bicyclic cyclopentenone. thieme-connect.de

Detailed findings from this research are presented in the table below. The use of the (R)-Siphos ligand in conjunction with the rhodium catalyst precursor and silver trifluoromethanesulfonate (B1224126) (AgOTf) as an activator led to the formation of the desired product in moderate yield and with high enantioselectivity. thieme-connect.de Specifically, the reaction achieved an 84% enantiomeric excess (ee). thieme-connect.de This level of stereocontrol highlights the efficacy of the Siphos ligand scaffold in creating a chiral environment around the rhodium center, which effectively biases the formation of one enantiomer of the cyclopentenone product over the other.

Table 1: Rhodium-Catalyzed Intramolecular Pauson-Khand Reaction of a 1,6-Enyne using (R)-Siphos thieme-connect.de

| Entry | Substrate | Catalyst System | Conditions | Yield (%) | ee (%) |

| 1 | N-(4-methylbenzenesulfonyl)-N-(prop-2-yn-1-yl)but-3-en-1-amine | [Rh(CO)₂Cl]₂ (2.5 mol%), (R)-Siphos (5 mol%), AgOTf (10 mol%) | THF, 90°C, CO (1 atm), 20 h | 38 | 84 |

This research underscores the potential of Siphos ligands in rhodium-catalyzed asymmetric cycloaddition reactions. The monodentate nature of this compound, combined with its unique spiro backbone, provides a well-defined and effective chiral pocket that is crucial for inducing high enantioselectivity in the Pauson-Khand reaction. researchgate.netthieme-connect.de

Mechanistic Investigations and Ligand Effects in S Siphos Catalysis

Mechanistic Studies of Specific Reactions

Mechanistic studies, including deuterium (B1214612) labeling and the analysis of reaction intermediates, have provided significant insights into how (S)-Siphos-ligated catalysts operate in specific transformations.

In palladium-catalyzed reactions, reductive elimination is the final step that forms the desired product and regenerates the Pd(0) catalyst. In the context of this compound-PE catalyzed alkene carboamination, the catalytic cycle is proposed to involve the oxidative addition of an aryl halide to Pd(0), followed by aminopalladation to form an alkyl-σ-Pd(II) intermediate. umich.edursc.org This intermediate then undergoes C-C bond-forming reductive elimination to furnish the final heterocyclic product. umich.edumdpi.com For certain substrates, such as N-allyl ureas, this final reductive elimination step is not just a simple product-releasing step but is considered the key enantiodetermining step of the entire catalytic cycle. umich.edunih.govnih.gov The unique steric and electronic properties of the this compound-PE ligand are believed to influence the transition state of this step, thereby controlling the stereochemistry of the final product. umich.edu

In the rhodium-catalyzed hydroacylation of alkenes with salicylaldehyde (B1680747) derivatives, the this compound-PE ligand plays a critical role in controlling both reactivity and regioselectivity. The accepted mechanism involves the oxidative addition of the aldehyde's C-H bond to the rhodium center, creating an acyl-Rh(III)-hydride species. nih.gov This is followed by migratory insertion of the alkene into the Rh-H bond. nih.govescholarship.org Mechanistic studies and deuterium labeling experiments have revealed that for this system, two pathways for hydride insertion exist: a branched insertion and a linear insertion. acs.orgnih.gov The branched hydride insertion is found to be fully reversible, whereas the linear hydride insertion is largely irreversible and turnover-limiting. acs.orgnih.govresearchgate.net The this compound-PE ligand is proposed to lower the energy barrier for the subsequent reductive elimination from the linear acyl-Rh(III)-alkyl intermediate, which helps favor the irreversible linear pathway and suppresses an undesirable side reaction, decarbonylation. nih.govacs.orgnih.gov

Alkene carboamination catalyzed by palladium and this compound-PE is a powerful method for synthesizing nitrogen-containing heterocycles. nih.govumich.edu A key step in the catalytic cycle is the intramolecular aminopalladation, where the tethered nitrogen nucleophile attacks the coordinated alkene. wikipedia.org For reactions utilizing the Pd/(S)-Siphos-PE system, this step has been shown to proceed via syn-aminopalladation. umich.edunih.gov This means the nitrogen and the palladium add to the same face of the double bond. umich.edunih.gov Deuterium labeling studies have confirmed this stereochemical pathway. nih.govumich.edu Achieving high selectivity for this syn-aminopalladation pathway, as opposed to a competing anti-aminopalladation pathway, is considered crucial for obtaining high levels of asymmetric induction in the final product. nih.govumich.edu The mechanism involves the formation of an alkene-bound palladium(aryl)(amido) complex, which then undergoes the syn-1,2-migratory insertion into the Pd-N bond to yield a cyclic alkyl-σ-Pd(II) intermediate. umich.edumdpi.com

Identifying the enantiodetermining step—the step that sets the product's stereochemistry—is a central goal of mechanistic investigation in asymmetric catalysis. For reactions using the this compound ligand, this step can vary depending on the specific reaction and substrate.

Alkene Carboamination: In the Pd/(S)-Siphos-PE catalyzed carboamination of N-allyl ureas, evidence suggests that the C-C bond-forming reductive elimination is the enantiodetermining step. nih.govnih.gov This is attributed to a reversible aminopalladation step, allowing for equilibration of diastereomeric intermediates, with the final stereochemistry being locked in during the irreversible reductive elimination. umich.edu In contrast, for the carboamination of other substrates like N-Boc pentenylamines, the migratory insertion (aminopalladation) step is believed to determine the product's stereochemistry. umich.edunih.govumich.edu

Hydroacylation: For the Rh-catalyzed hydroacylation of alkenes, deuterium labeling studies indicate that the irreversible, linear hydride insertion is the turnover-limiting step. acs.orgnih.gov This step, where the new stereocenter is often formed, is therefore considered the enantiodetermining step of the reaction.

The ability of the this compound ligand to influence different steps in a catalytic cycle highlights its versatility and the subtle interplay between ligand structure, substrate, and mechanism.

Aminopalladation in Alkene Carboamination

Kinetic Studies of this compound Catalyzed Reactions

Kinetic analysis provides quantitative data on how the rate of a reaction is affected by the concentration of reactants, catalyst, and other conditions like pressure.

Kinetic studies have been performed on the asymmetric hydrogenation of functionalized olefins, such as dehydroamino acid derivatives, using rhodium catalysts bearing this compound ligands. researchgate.netresearchgate.net These investigations have determined the reaction order with respect to the key components.

The findings from these studies are summarized in the table below.

| Component | Reaction Order | Reference |

|---|---|---|

| Substrate (Dehydroamino acid derivative) | Zero-Order | researchgate.net, researchgate.net |

| Rhodium Catalyst | First-Order | researchgate.net, researchgate.net |

| Hydrogen Pressure | First-Order | researchgate.net, researchgate.net |

A zero-order dependence on the substrate concentration indicates that the substrate is not involved in the rate-determining step of the reaction under the conditions studied. researchgate.net The first-order dependence on both the catalyst concentration and the hydrogen pressure suggests that both are directly involved in the rate-limiting step of the hydrogenation cycle. researchgate.netresearchgate.net

Influence of Catalyst-to-Ligand Ratio

The ratio of the metal precursor to the this compound ligand is a critical parameter that can significantly affect the rate and efficiency of the catalytic reaction. In the rhodium-catalyzed asymmetric hydrogenation of functionalized olefins, mechanistic and kinetic studies have provided insight into the nature of the active catalytic species and the effect of ligand concentration.

| Rh/L Ratio | Relative Hydrogenation Rate | Reference |

|---|---|---|

| 1:1 | Higher | researchgate.netacs.orgnih.gov |

| 1:4 | Lower | researchgate.netacs.orgnih.gov |

Ligand Structure-Activity Relationships

The remarkable performance of this compound is intrinsically linked to its unique structural features. Modifications to the spiro backbone, the substituents on the nitrogen atom, and the electronic and steric properties of the ligand have profound effects on its catalytic activity and enantioselectivity.

The 1,1'-spirobiindane backbone is a privileged structure in the design of chiral ligands. iupac.org Its rigid C2-symmetric framework reduces the conformational flexibility of the ligand and its corresponding metal complexes. iupac.orgnankai.edu.cn This rigidity is thought to create a more defined and effective asymmetric environment around the metal center, which is crucial for achieving high enantioselectivity in catalytic reactions. iupac.org The design of the Siphos ligand, which incorporates benzo rings into a spiro[4.4]nonane structure, successfully increased the ligand's rigidity and tunability while reducing the number of chiral centers. chinesechemsoc.org

The importance of the spirobiindane backbone is highlighted when comparing Siphos-type ligands to other derivatives. For instance, in certain palladium-catalyzed reactions, related spirobiindane-derived phosphite (B83602) ((R)-SHIP) and phosphine (B1218219) ((R)-SITCP) ligands produced significantly lower yields and enantioselectivities than (R)-Siphos-PE, underscoring the specific advantages of the phosphoramidite (B1245037) structure in combination with the spiro backbone. umich.edu Furthermore, the absolute configuration of the spiro backbone is critical for determining the chirality of the product. The use of diastereomeric ligands, such as this compound-PE versus (R)-Siphos-PE, often results in the formation of opposite product enantiomers, demonstrating a clear transfer of chirality from the ligand's spiro scaffold to the substrate. umich.edunih.gov

The substituents attached to the phosphoramidite nitrogen atom and those on the spirobiindane backbone provide a means to fine-tune the steric and electronic properties of the this compound ligand, thereby influencing its catalytic performance.

Studies on rhodium-catalyzed asymmetric hydrogenations have shown that the size of the alkyl groups on the nitrogen atom is a key factor. Ligands with smaller alkyl groups on the N-atom, such as in this compound-Me, consistently afford higher enantioselectivities compared to those with bulkier substituents. researchgate.netacs.orgnih.govcolab.ws

Modifications to the spirobiindane backbone at the 4 and 4' positions have also been investigated to probe the electronic effects on catalysis. iupac.orgresearchgate.net In the hydrogenation of 2-acetamidocinnamic esters, ligands with electron-neutral (4,4'-diphenyl) or weakly electron-withdrawing (4,4'-dibromo) substituents behaved very similarly to the parent this compound ligand, producing nearly identical enantioselectivities. iupac.orgresearchgate.net However, the introduction of a strong electron-donating group (4,4'-dimethoxy) resulted in a slight decrease in the enantioselectivity for all substrates tested. iupac.orgresearchgate.net

| Ligand Modification | Observation | Effect on Enantioselectivity | Reference |

|---|---|---|---|

| Smaller alkyl groups on N-atom | Higher enantioselectivity observed | Increase | researchgate.netacs.orgnih.gov |

| 4,4'-Dibromo-SIPHOS | Nearly same enantioselectivity as parent SIPHOS | Neutral | iupac.orgresearchgate.net |

| 4,4'-Diphenyl-SIPHOS | Nearly same enantioselectivity as parent SIPHOS | Neutral | iupac.orgresearchgate.net |

| 4,4'-Dimethoxy-SIPHOS | Slightly lower enantioselectivity than parent SIPHOS | Decrease | iupac.orgresearchgate.net |

The steric and electronic properties of ligands are fundamental to their function, dictating how they coordinate to a metal center and influence its reactivity and selectivity. oup.com For Siphos ligands, both effects are at play.

The steric environment created by the ligand is a dominant factor. The wider "cone angle" of this compound compared to other monodentate phosphoramidites like (S)-MonoPhos has been correlated with improved enantioselectivity, suggesting that enhanced steric interactions between the ligand and the substrate are beneficial for enantiocontrol. nsf.gov The observation that smaller N-alkyl groups lead to better performance points to a finely balanced steric requirement within the catalytic pocket. researchgate.netacs.orgnih.gov

The electronic effects of substituents on the spirobiindane backbone appear to be more subtle in the case of Siphos-catalyzed hydrogenations. iupac.org Studies have shown that these substituents exert only a weak electronic effect, with electron-donating groups like dimethoxy at the 4,4'-positions slightly diminishing the level of asymmetric induction. iupac.orgresearchgate.net This contrasts with other ligand systems, such as spiro phosphonites, where electronic effects are much more pronounced. researchgate.net In some palladium-catalyzed reactions, however, electronic effects can be more significant. For example, in the carboamination of N-allyl ureas, increasing the electron-withdrawing ability of a substituent on the substrate's N-aryl group led to a systematic increase in the enantiomeric excess of the product, illustrating the complex interplay between the ligand, substrate, and catalyst electronics. nih.gov

Effect of Substituents on N-Atom and Spirobiindane Backbone

Nonlinear Effects in Enantioselectivity

In asymmetric catalysis, a nonlinear effect (NLE) describes a relationship where the enantiomeric excess (ee) of the product is not directly proportional to the ee of the chiral ligand used. wikipedia.org The study of NLEs can provide valuable mechanistic insights.

For the rhodium-catalyzed hydrogenation of dehydroamino acid derivatives using Siphos ligands, a positive nonlinear effect, also known as asymmetric amplification, has been observed. researchgate.netacs.orgnih.govcolab.ws A (+)-NLE occurs when a catalyst with a certain ee produces a product with a higher ee than predicted by a linear relationship. wikipedia.org This phenomenon is often explained by the formation of diastereomeric catalyst complexes when a non-enantiopure ligand is used. In the case of Siphos, which forms a bis-ligated species [Rh(L)2S2] (where S is a solvent or substrate molecule), a mixture of this compound and (R)-Siphos can lead to homochiral complexes (S,S)-Rh and (R,R)-Rh, as well as a heterochiral, or meso, complex (S,R)-Rh. A positive NLE implies that the heterochiral complex is significantly less reactive or even catalytically inactive compared to the homochiral complexes. wikipedia.org This effectively removes some of the minor enantiomer of the ligand from the pool of active catalysts, amplifying the enantioselectivity of the reaction.

Catalyst Stability and Ligand Degradation Studies

Phosphoramidite ligands, while highly effective, can be sensitive to hydrolysis and oxidation. The stability of metal-organic frameworks and other complex catalytic systems can be influenced by factors such as particle size, solvent, and the presence of water or other reagents, which can lead to degradation and release of the constituent metal ions and organic linkers. mdpi.com Studies on other catalytic systems have shown that phosphine-based ligands can degrade under certain conditions, such as in borate (B1201080) buffers at extended reaction times. nih.gov Similarly, the stability of nanoparticle catalysts is often dependent on the capping ligands, with insufficient stabilization leading to a drastic decrease in activity after initial use. mdpi.com

Given the complex structure of this compound, its stability is likely influenced by the purity of the solvents and reagents, the reaction temperature, and the atmosphere (inert vs. air). The potential for degradation, though not specifically detailed for Siphos, remains an important consideration for its application, particularly on an industrial scale where catalyst longevity and robustness are critical economic factors.

Advanced Analytical Methods and Computational Studies for S Siphos Research

Chromatographic Methods for Enantiomeric Excess Determination

Chromatographic methods, particularly chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC), are indispensable for determining the enantiomeric excess (ee) of products obtained from asymmetric catalytic reactions employing chiral ligands like (S)-Siphos. The enantiomeric excess is a critical metric for evaluating the efficiency of a chiral catalyst in producing one enantiomer over the other.

Studies involving this compound and related spiro phosphoramidite (B1245037) ligands frequently report the determination of enantiomeric excess using chiral chromatography. For instance, in the rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino esters and enamides using novel chiral monodentate phosphorus ligands, including SIPHOS, enantioselectivities were determined by chiral HPLC acs.org. Similarly, in asymmetric palladium-catalyzed carboamination reactions utilizing (R)-Siphos-PE, the enantiomeric excess of the resulting pyrrolidine (B122466) derivatives was determined by chiral HPLC analysis nih.gov. Another study on a gold-catalyzed enantioselective Cope rearrangement of achiral 1,5-dienes also employed chiral gas chromatography (GC) to determine the enantiomeric excess nih.gov.

It is important to note the phenomenon of self-disproportionation of enantiomers (SDE), which can occur during chromatography, even with achiral phases arkat-usa.orgmdpi.com. This can lead to the fractionation of a scalemic sample into portions with variable enantiomeric excess, potentially resulting in erroneous reporting of stereochemical outcomes if not carefully considered mdpi.com. However, under optimized conditions, chromatography, including routine gravity-driven column chromatography, can provide enantiopure samples mdpi.com.

Research findings highlight the effectiveness of this compound and related ligands in achieving high enantioselectivities in various reactions. For example, in the rhodium-catalyzed asymmetric hydrogenation of (Z)-2-acetaminocinnamate, a SIPHOS ligand with an electron-donating para methoxy (B1213986) group provided up to 99% ee researchgate.net. In asymmetric palladium-catalyzed carboamination reactions, (R)-Siphos-PE enabled the synthesis of enantiomerically enriched pyrrolidines with up to 94% ee nih.gov.

Here is a sample data table illustrating enantiomeric excess values obtained using SIPHOS ligands in different catalytic reactions, based on the search results:

| Reaction Type | Catalyst/Ligand System | Substrate | Enantiomeric Excess (ee) | Method of ee Determination | Source |

| Asymmetric Hydrogenation | Rh/(S)-SIPHOS-Me | α-dehydroamino esters | Up to 99% | Chiral HPLC | acs.org |

| Asymmetric Hydrogenation | Rh/(S)-SIPHOS-Me | Enamides | Up to 94% | Chiral HPLC | acs.org |

| Asymmetric Palladium-Catalyzed Carboamination | Pd/(R)-Siphos-PE | N-boc-pent-4-enylamines | Up to 94% | Chiral HPLC | nih.gov |

| Asymmetric Hydrogenation | Rh/(S)-SIPHOS ligand (electron-donating group) | (Z)-2-acetaminocinnamate | Up to 99% | Not specified (chromatography implied) | researchgate.net |

| Gold-Catalyzed Enantioselective Cope Rearrangement | Au complex/(S)-SIPHOS-PE | Achiral 1,5-diene | Low (e.g., 7% ee) | Chiral GC | nih.gov |

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling, particularly using Density Functional Theory (DFT), play a crucial role in understanding the intricacies of catalytic reactions involving chiral ligands like this compound. These methods provide insights into reaction mechanisms, transition states, catalyst-substrate interactions, and the origins of enantioselectivity that are often difficult to obtain experimentally. acs.orgsci-hub.ru

Computational modeling offers a powerful tool for predicting the feasibility of a reaction and quantitatively evaluating chemo- and enantioselectivities. sci-hub.ru While predicting enantioselectivity with high accuracy remains challenging due to the small free energy differences involved, computational approaches are continuously being refined. rsc.org

DFT Calculations of Reaction Mechanisms

DFT calculations are widely used to elucidate the step-by-step process of catalytic reactions, including the identification of intermediates and transition states. By calculating the energy profiles of different reaction pathways, DFT can help determine the most favorable mechanism and the rate-determining step. rsc.org

In the context of asymmetric catalysis with phosphoramidite ligands, DFT calculations have been employed to understand the mechanisms of various transformations. For example, DFT calculations were used to elucidate the mechanism of the asymmetric Pauson-Khand reaction catalyzed by rhodium complexes bearing monodentate phosphoramidite ligands, including this compound. These studies revealed the important role of the ligand in influencing the conformational flexibility of transition states, which impacts enantioselectivity. nsf.gov DFT calculations can predict the energetics of reactions and provide insights into the factors driving the transformation. rsc.org The solvation effect of the solvent can also be considered in DFT calculations using models like the conductor polarizable continuum model (CPCM). rsc.org

Modeling of Catalyst Structures and Interactions

Computational modeling is essential for understanding the structures of the active catalyst species and how they interact with substrates and other reaction components. This includes modeling the coordination environment of the metal center, the conformation of the chiral ligand, and non-covalent interactions that influence selectivity. uni.lu

Studies have utilized computational methods to model the structures of metal complexes formed with SIPHOS ligands. For instance, the structure of the Rh/SIPHOS catalyst in asymmetric hydrogenation has been investigated, clarifying the configuration of the catalyst with the monodentate chiral phosphorus ligand. acs.org Computational studies can reveal how the steric and electronic properties of ligands affect catalyst performance. researchgate.net Modeling the interactions between the catalyst and substrate, including ligand-substrate steric interactions and distortion energies in transition states, is crucial for rationalizing enantioselectivity. nsf.govacs.org Weak interactions between substrates and the active site environment, inspired by enzyme catalysis, are known to be vital and are explored through computational studies and the design of catalysts with specific interaction capabilities. researchgate.net

Prediction of Enantioselectivity

Predicting enantioselectivity computationally is a key goal in asymmetric catalysis research. DFT calculations can be used to compute the energies of transition states leading to different enantiomers. The difference in these energies (ΔΔG‡) is related to the enantiomeric ratio (er) of the product. sci-hub.ru

While computational predictions of enantioselectivity can sometimes overestimate experimental observations, they provide valuable insights into the factors that govern stereocontrol. sci-hub.ru Computational studies have been used to rationalize enantioselectivity based on ligand-substrate steric interactions and distortion energies in computed transition states. nsf.govacs.org A multi-level computational pipeline leveraging molecular modeling can be used to construct ensembles of molecular catalysts and predict enantiomeric ratios by considering various transition state conformations. rsc.org This approach aims to accurately reproduce experimental er values with limited computational expense. rsc.org

The following table summarizes some computational findings related to enantioselectivity, based on the search results:

| Reaction Type | Catalyst/Ligand System | Computational Focus | Key Finding Related to Enantioselectivity | Source |

| Asymmetric Pauson-Khand Reaction | Rh/(S)-MonoPhos, Rh/(S)-SIPHOS | Conformational flexibility of oxidative cyclization transition states | Flexible transition states with these ligands lead to poorly enantioselective reactions. | nsf.gov |

| Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction | Rh/(R)-BINAP, Rh/(R)-DM-BINAP | Oxidative cyclization transition states, ligand-substrate steric interactions, distortion energies | Steric clashes and stabilizing interactions in transition states influence enantioselectivity; computational predictions show trends consistent with experiments. | acs.org |

| 1,4-Addition Reaction | Rh complex/sulfinyl-phosphine ligand | Transition state energies, rotamers | Calculations predicted enantioselectivities, although sometimes overestimated compared to experimental results. | sci-hub.ru |

| Asymmetric Hydrogenation | Rh/SIPHOS ligand | Electronic effect of substituents on the ligand | Electron-donating groups on the ligand can lead to higher enantioselectivity. | researchgate.net |

| Asymmetric C–H activation reaction | Rh(III) catalyzed / chiral Cp ligands | Configurational landscape of flexible ligands, transition state conformations | Multiple unexpected conformations can contribute to observed enantiomeric ratios. | rsc.org |

Note: This table provides a simplified view of complex computational studies. Refer to the original sources for detailed methods and results.

Future Directions and Emerging Research Avenues for S Siphos

Development of Novel (S)-Siphos Derivatives

The continued development of novel this compound derivatives is a key area of research aimed at improving catalytic activity, enantioselectivity, and substrate scope. This involves exploring modifications to the existing ligand structure.

Exploration of New Chiral Backbones and Heteroatom-containing Ligands

While the spirobiindane backbone has proven highly effective, research continues into incorporating new chiral backbones and introducing different heteroatoms into ligand structures. researchgate.netchinesechemsoc.orgoup.comoup.com This includes the design of spiro ligands with heteroatoms (such as oxygen and nitrogen) within the spirocyclic framework. chinesechemsoc.org The goal is to create ligands with tailored steric and electronic properties that can lead to improved performance in challenging transformations. The exploration of ligands bearing central chirality at atoms like carbon, nitrogen, sulfur, and phosphorus, in addition to axial or planar chirality, remains important. oup.com

Rational Design of Tunable Ligand Systems

Rational design plays a crucial role in developing tunable ligand systems based on the this compound scaffold. oup.comacs.org By systematically modifying substituents on the spirobiindane backbone or the phosphorus and nitrogen atoms, researchers can fine-tune the electronic and steric environment around the metal center. Studies have shown that the nature of substituents on the nitrogen atom in SIPHOS ligands can influence enantioselectivity in asymmetric hydrogenation. researchgate.net Similarly, substitutions on the spiro biindane framework can impact catalytic performance. researchgate.net This rational approach allows for the optimization of ligand properties for specific catalytic applications.

Expansion to New Asymmetric Transformations

Expanding the application of this compound ligands to a wider range of asymmetric transformations is a significant research avenue. This includes tackling challenging substrates and exploring more complex reaction types.

Challenging Substrates and Reaction Types

Future research aims to utilize this compound in asymmetric reactions involving substrates that are typically difficult to functionalize enantioselectively. This includes the asymmetric hydrogenation of challenging substrates containing C=N and C=C double bonds, as well as the functionalization of unsymmetrical substrates where regioselectivity is a challenge. chinesechemsoc.orgoup.com The application of this compound-PE in palladium-catalyzed asymmetric carboamination reactions for the synthesis of cyclic sulfamides and pyrrolidines from challenging N-allyl sulfamides and alkenyl bromides has shown promising results, although achieving high enantioselectivity can be dependent on the electronic properties of the substrates and reaction conditions. nih.govmdpi.comrsc.orgnih.gov

Tandem and Multicatalytic Processes

Exploring the use of this compound in tandem and multicatalytic processes represents another direction for expanding its synthetic utility. mdpi.comoup.commdpi.com Tandem reactions allow for the synthesis of complex molecules in a one-pot process, reducing synthetic steps and waste. Multicatalytic systems, where different catalysts work in concert, can enable new and challenging transformations. While the provided search results highlight the use of this compound in individual asymmetric transformations, future research could focus on integrating this compound-catalyzed steps into more complex catalytic cascades.

Sustainable and Green Chemistry Approaches

The integration of this compound catalysis with sustainable and green chemistry principles is increasingly important. This involves developing more environmentally friendly catalytic processes. researchgate.netdergipark.org.trqualitas1998.nettugraz.at